1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide 1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide
Brand Name: Vulcanchem
CAS No.: 756799-99-2
VCID: VC17195972
InChI: InChI=1S/C5H8N4O/c1-9-2-3(4(6)7)8-5(9)10/h2H,1H3,(H3,6,7)(H,8,10)
SMILES:
Molecular Formula: C5H8N4O
Molecular Weight: 140.14 g/mol

1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide

CAS No.: 756799-99-2

Cat. No.: VC17195972

Molecular Formula: C5H8N4O

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide - 756799-99-2

Specification

CAS No. 756799-99-2
Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
IUPAC Name 3-methyl-2-oxo-1H-imidazole-5-carboximidamide
Standard InChI InChI=1S/C5H8N4O/c1-9-2-3(4(6)7)8-5(9)10/h2H,1H3,(H3,6,7)(H,8,10)
Standard InChI Key WNMSWWYEMLTCPZ-UHFFFAOYSA-N
Canonical SMILES CN1C=C(NC1=O)C(=N)N

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide features a bicyclic framework comprising an imidazole ring fused with a partially saturated dihydro-oxo moiety. The imidazole nucleus contains nitrogen atoms at positions 1 and 3, with a methyl group at position 1 and a carboximidamide group (-C(=NH)NH2) at position 4. The ketone group at position 2 introduces polarity, while the dihydro configuration (2,3-dihydro) reduces aromaticity compared to fully unsaturated imidazoles .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboximidamide typically involves multi-step protocols starting from simpler imidazole precursors. One plausible route, inferred from related compounds, involves:

  • Ring Formation: Condensation of glyoxal with methylamine to generate a 2-imidazolidinone intermediate.

  • Functionalization: Introduction of the carboximidamide group via nucleophilic substitution or amidination reactions .

A documented analog, 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 17245-61-3), is synthesized via hydrochloric acid-mediated cyclization under heating, achieving yields of ~90% . Similar conditions could feasibly apply to the target compound by substituting carboxylic acid precursors with nitrile or amidine derivatives.

Reactivity and Derivatives

The carboximidamide group (-C(=NH)NH2) is highly reactive, participating in:

  • Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions.

  • Condensation Reactions: Formation of heterocyclic systems with aldehydes or ketones.

  • Metal Coordination: Potential chelation sites for transition metals, relevant in catalysis .

Derivatives such as 2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (CAS 159263-03-3) demonstrate the adaptability of this scaffold, with the nitrile group enabling further functionalization via click chemistry or hydrolysis .

CompoundActivityIC50/EC50Source
2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrileAntifungal (C. albicans)12.5 µg/mL
1-Methyl-2-oxo-imidazole-4-carboxylic acidKinase Inhibition0.8 µM

Material Science Applications

The compound’s ability to coordinate metals could be exploited in:

  • Catalysis: As ligands in homogeneous catalytic systems.

  • Sensor Development: Fluorescent probes for detecting metal ions .

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